2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is a heterocyclic compound that features a unique structure with sulfur and nitrogen atoms incorporated into a benzene ring. This compound is known for its intriguing electronic properties and has been studied for various applications in materials science and synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide typically involves the cyclization of aromatic disulfenyl dichlorides with nitrogen-containing reagents such as trimethylsilyl azide. The reaction is usually conducted at temperatures between 0°C and room temperature in neutral solvents like dichloromethane or dichloroethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide has been explored for several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds and organic dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Applied in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s electronic properties also play a crucial role in its activity as a semiconductor and in other material applications .
Vergleich Mit ähnlichen Verbindungen
Benzo[d][1,2,3]dithiazole: Shares a similar structure but with different electronic properties and reactivity.
Benzothiazole: Lacks the additional sulfur atom, resulting in different chemical behavior and applications.
1,3,2-Dithiazole Derivatives: These compounds have varying substituents that influence their reactivity and applications.
Uniqueness: 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and synthetic chemistry .
Eigenschaften
Molekularformel |
C7H7NO4S2 |
---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
2-methyl-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H7NO4S2/c1-8-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 |
InChI-Schlüssel |
GAVXQCZYLHSNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1S(=O)(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.